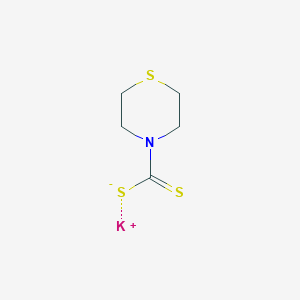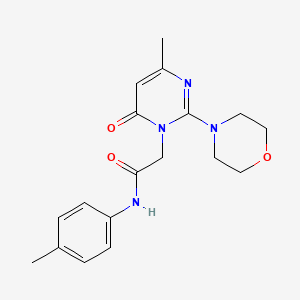
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide" is a derivative of 2-morpholinoacetamide, which is a class of compounds that have been studied for their potential use as antifungal agents. These derivatives have shown activity against Candida species and other fungi, such as Aspergillus species, molds, and dermatophytes . The introduction of substituents on the morpholine and pyrimidine moieties can significantly affect the biological activity and stability of these compounds.
Synthesis Analysis
The synthesis of related 2-morpholinoacetamide derivatives typically involves the condensation of chloroacetamides with morpholine in the presence of a base like anhydrous potassium carbonate . The process is characterized by various steps, including chloroacetylation and cyclization, to achieve the desired structure. The overall yield of such syntheses can vary, as demonstrated in a related synthesis of a morpholine derivative with an overall yield of 36% .
Molecular Structure Analysis
The molecular structure of 2-morpholinoacetamide derivatives is characterized by the presence of a morpholine ring and a pyrimidine moiety. The conformation of these molecules is often folded about the methylene carbon atom of the acetamide bridge. This folding is stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of related compounds . The orientation of the pyrimidine ring relative to the phenyl ring or other substituents can influence the compound's biological activity.
Chemical Reactions Analysis
The chemical reactivity of 2-morpholinoacetamide derivatives is influenced by the functional groups present on the morpholine and pyrimidine rings. These compounds can participate in various chemical reactions, including further functionalization and interaction with biological targets. The presence of a morpholine ring can enhance the solubility and bioavailability of these compounds, which is crucial for their antifungal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-morpholinoacetamide derivatives, such as melting point and solubility, are determined by their molecular structure. The introduction of substituents can lead to improvements in plasmatic stability, which is essential for the development of antifungal agents . Spectral characterization techniques, including mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the structure and purity of synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Some derivatives of pyrimidine, which include the core structure of the mentioned compound, have been synthesized and investigated for their antimicrobial properties. These compounds were tested against selected bacterial and fungal strains, showing promising results in antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022; Kanagarajan et al., 2010).
Antifungal Agents
Derivatives similar to the mentioned compound have shown significant antifungal activity, particularly against Candida and Aspergillus species. This suggests potential for developing new antifungal treatments, highlighting the importance of further exploration and optimization of these compounds for medical applications (Bardiot et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related compounds involve complex multistep processes, including reactions with various reagents to introduce specific functional groups, which are crucial for the biological activities of these compounds. Detailed spectral analyses, such as NMR and mass spectrometry, are employed to confirm the structures of synthesized compounds (Zaki et al., 2017; Gul et al., 2017).
Molecular Interactions
Studies on related molecules have explored their interactions with biological macromolecules, such as DNA and proteins. These interactions are crucial for understanding the mechanism of action of these compounds and their potential therapeutic applications. Techniques like UV-visible spectroscopy, fluorescence studies, and single-crystal X-ray crystallography are used to investigate these interactions, providing insights into the binding modes and effects of these compounds on biological targets (Raj, 2020).
Eigenschaften
IUPAC Name |
2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLUGCGYLWQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

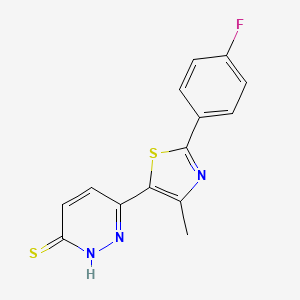
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)
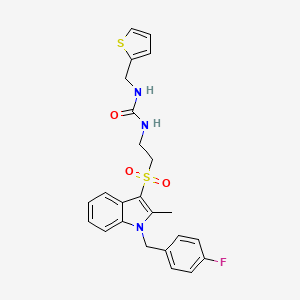

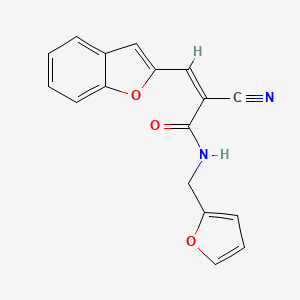
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)
![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)

